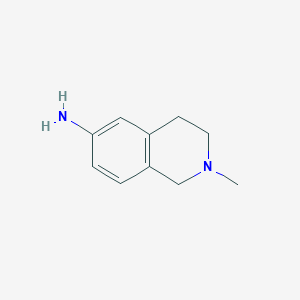
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
Vue d'ensemble
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound with the molecular formula C10H14N2 . It’s a secondary amine .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (THIQ), often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-12-5-4-8-6-10 (11)3-2-9 (8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H .Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is 235.16 .Applications De Recherche Scientifique
- Scientific Field : Medicinal Chemistry
- Summary of the Application : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity .
- Methods of Application or Experimental Procedures : The reaction to form THIQ was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C afford THIQ .
- Results or Outcomes : A novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
-
Scientific Field : Organic Chemistry
- Summary of the Application : THIQs are used in the synthesis of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods of Application or Experimental Procedures : Various multicomponent reactions are used for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .
- Results or Outcomes : The synthesis of C (1)-substituted THIQs has been achieved using various new and environmentally friendly methods .
-
Scientific Field : Medicinal Chemistry
- Summary of the Application : A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property .
- Methods of Application or Experimental Procedures : The compound was synthesized and then tested against eight pathogenic bacterial strains .
- Results or Outcomes : The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .
-
Scientific Field : Medicinal Chemistry
- Summary of the Application : THIQ analogs have diverse biological activities against various infective pathogens and neurodegenerative disorders . This has led to the development of novel THIQ analogs with potent biological activity .
- Methods of Application or Experimental Procedures : The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are studied .
- Results or Outcomes : A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
-
Scientific Field : Organic Chemistry
- Summary of the Application : THIQs are used in the synthesis of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods of Application or Experimental Procedures : Various multicomponent reactions are used for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .
- Results or Outcomes : The synthesis of C (1)-substituted THIQs has been achieved using various new and environmentally friendly methods .
Orientations Futures
The THIQ heterocyclic scaffold, which includes compounds like 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that there may be future research directions exploring these properties.
Propriétés
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHRVVMNFQGSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613867 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | |
CAS RN |
14097-37-1 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



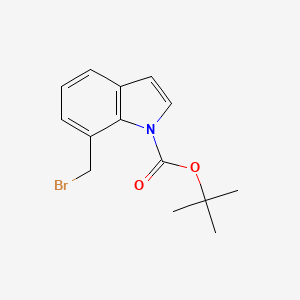

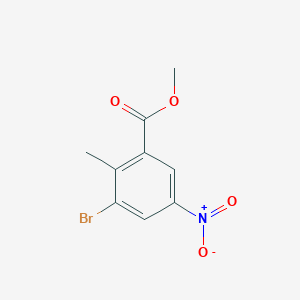
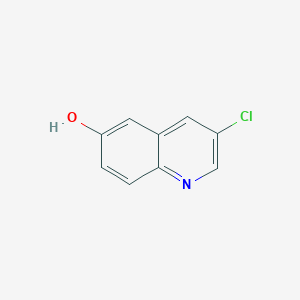

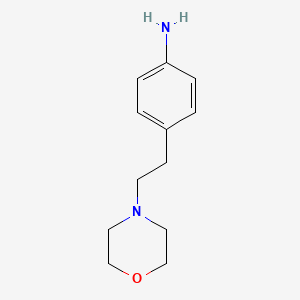
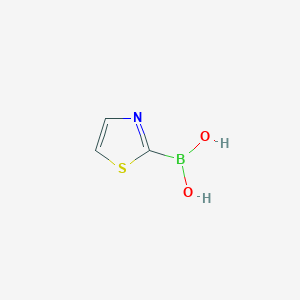
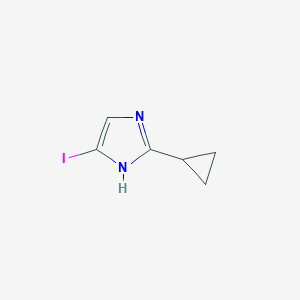
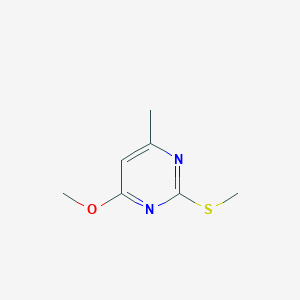
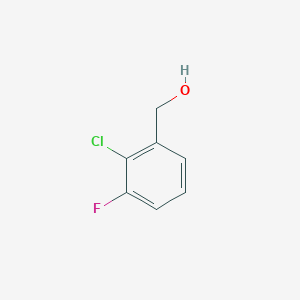
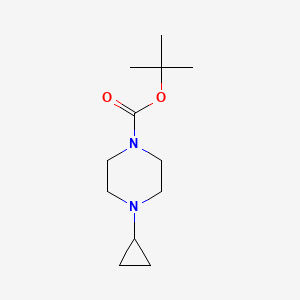
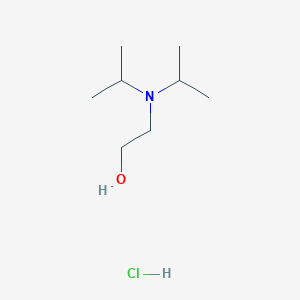
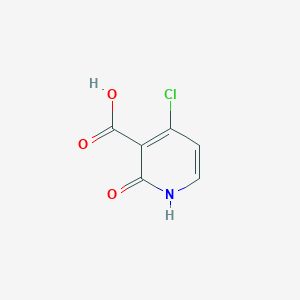
![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)